An In-depth Technical Guide to 2-Fluoro-2-(4-fluorophenyl)propan-1-amine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Fluoro-2-(4-fluorophenyl)propan-1-amine: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a novel fluorinated phenethylamine analog. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related fluorinated amphetamines and other bioactive fluoro-organic compounds to project its chemical properties, potential biological activity, and plausible synthetic routes. The strategic placement of two fluorine atoms—one on the phenyl ring and another at the benzylic position—suggests unique pharmacological and metabolic characteristics that could be of significant interest in medicinal chemistry and drug discovery. This guide aims to serve as a foundational resource for researchers interested in the exploration and development of this and similar fluorinated psychoactive compounds.
Introduction: The Rationale for Dual Fluorination in Psychoactive Drug Design
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4] In the context of phenethylamine derivatives, such as amphetamines, halogenation of the phenyl ring has been shown to alter their neurochemical mechanisms, often shifting their activity between dopamine, norepinephrine, and serotonin systems.[5][6]
This guide focuses on the theoretical exploration of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine, a compound featuring two key fluorine substitutions. The fluorine atom at the 4-position of the phenyl ring is a common modification seen in compounds like 4-fluoroamphetamine (4-FA), which is known to exhibit both stimulant and entactogenic effects.[6] The second fluorine atom at the benzylic position (C2) is a less common modification in this class of compounds but is anticipated to significantly impact the molecule's metabolic fate and receptor interactions. This guide will extrapolate from the known properties of related compounds to provide a detailed projection of the chemical structure, physicochemical properties, potential synthesis, and speculative biological activity of this novel molecule.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is characterized by a propan-1-amine backbone with a 4-fluorophenyl group and a fluorine atom attached to the second carbon.
Molecular Formula: C₉H₁₁F₂N
IUPAC Name: 2-fluoro-2-(4-fluorophenyl)propan-1-amine
Table 1: Predicted Physicochemical Properties of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Weight | 171.19 g/mol | Calculated from the molecular formula. For comparison, 4-fluoroamphetamine has a molecular weight of 153.20 g/mol .[7] |
| Boiling Point | 210-225 °C | Expected to be slightly higher than related monofluorinated amphetamines due to increased polarity and molecular weight. The boiling point of 3-fluoroamphetamine is 208.2 °C.[7] |
| LogP (Lipophilicity) | 1.5 - 2.5 | The introduction of a second fluorine atom may slightly increase or decrease lipophilicity depending on intramolecular interactions. The predicted XlogP for a similar compound, 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine, is 2.4.[8] |
| pKa (of the amine) | 9.0 - 10.0 | The electron-withdrawing effect of the benzylic fluorine may slightly decrease the basicity of the primary amine compared to non-fluorinated analogs. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the physical state of similar small molecule amines.[7] |
Proposed Synthesis and Characterization
A plausible synthetic route for 2-Fluoro-2-(4-fluorophenyl)propan-1-amine can be conceptualized based on established methods for the synthesis of fluorinated amphetamine analogs and other fluoroamines.[5][9] A potential multi-step synthesis is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.
Step-by-Step Experimental Protocol (Illustrative)
Objective: To synthesize 2-Fluoro-2-(4-fluorophenyl)propan-1-amine from 1-bromo-4-fluorobenzene.
Materials:
-
1-Bromo-4-fluorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
2-Fluoropropionyl chloride
-
Ammonia (gas or solution in methanol)
-
Palladium on carbon (Pd/C) or Sodium cyanoborohydride (NaBH₃CN)
-
Hydrogen gas (if using Pd/C)
-
Standard glassware for organic synthesis
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Reagents for workup and purification (e.g., diethyl ether, hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Slowly add a solution of 1-bromo-4-fluorobenzene in anhydrous THF to initiate the formation of 4-fluorophenylmagnesium bromide.
-
Acylation: Cool the Grignard reagent in an ice bath. Slowly add a solution of 2-fluoropropionyl chloride in anhydrous THF. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup and Isolation of Ketone: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-1-(4-fluorophenyl)propan-1-one. Purify by column chromatography or distillation.
-
Reductive Amination: Dissolve the purified ketone in methanol. Add a source of ammonia (e.g., pass ammonia gas through the solution or use a solution of ammonia in methanol). For catalytic hydrogenation, add Pd/C and subject the mixture to a hydrogen atmosphere. Alternatively, for chemical reduction, add sodium cyanoborohydride in portions.
-
Final Workup and Purification: After the reaction is complete, filter off the catalyst (if used). Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a dilute solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 2-Fluoro-2-(4-fluorophenyl)propan-1-amine. Further purification can be achieved by distillation or by forming the hydrochloride salt and recrystallizing.
Analytical Characterization
The synthesized compound would be characterized using a suite of analytical techniques to confirm its structure and purity.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be crucial for elucidating the exact structure and confirming the positions of the fluorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the primary amine (N-H stretching) and the C-F bonds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Speculative Biological Activity and Pharmacological Profile
The pharmacological profile of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine is expected to be a hybrid of the properties of its structural relatives, with unique contributions from the dual fluorination.
Monoamine Releaser and Reuptake Inhibitor Activity
Like other amphetamine derivatives, this compound is predicted to act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).[7][11] The 4-fluoro substitution on the phenyl ring, as seen in 4-fluoroamphetamine, is known to confer significant serotonin-releasing properties in addition to its effects on dopamine and norepinephrine.[5][6]
The presence of the benzylic fluorine atom could modulate the binding affinity and selectivity for the monoamine transporters (DAT, NET, and SERT). The strong electron-withdrawing nature of fluorine could influence the electronic properties of the phenethylamine backbone, potentially altering its interaction with the transporter proteins.
Potential for Altered Metabolism and Neurotoxicity
A key feature of fluorinated drugs is their altered metabolic stability.[2] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes.[6] The benzylic fluorine in 2-Fluoro-2-(4-fluorophenyl)propan-1-amine would likely block hydroxylation at that position, a common metabolic pathway for many phenethylamines. This could lead to a longer half-life and altered metabolic profile compared to its non-fluorinated counterparts.
Furthermore, the neurotoxicity of some halogenated amphetamines is linked to their metabolism.[6] For instance, 4-chloroamphetamine is neurotoxic, while 4-fluoroamphetamine is considered to be less so, potentially due to the stability of the C-F bond preventing the formation of toxic metabolites.[6] The dual fluorination in the target compound might further reduce the potential for the formation of neurotoxic species.
Structure-Activity Relationship (SAR) Considerations
The specific stereochemistry of the molecule (i.e., the (R) and (S) enantiomers) would likely play a crucial role in its biological activity. In many psychoactive phenethylamines, one enantiomer is significantly more potent or has a different pharmacological profile than the other. Future research should focus on the stereoselective synthesis and evaluation of the individual enantiomers of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine.
Potential Applications in Research and Drug Development
While purely speculative at this stage, the unique structural features of 2-Fluoro-2-(4-fluorophenyl)propan-1-amine make it an interesting candidate for several research applications:
-
Probing Monoamine Transporter Function: As a novel ligand, it could be used to study the structure and function of dopamine, norepinephrine, and serotonin transporters.
-
Development of Novel CNS Agents: Depending on its specific pharmacological profile, it could serve as a lead compound for the development of new therapeutics for conditions such as ADHD, depression, or anxiety. The potential for reduced neurotoxicity could be a significant advantage.
-
Radiolabeling for PET Imaging: The presence of fluorine makes it a potential candidate for labeling with ¹⁸F for use as a positron emission tomography (PET) imaging agent to study monoamine transporter distribution and density in the brain.[1][12]
Conclusion and Future Directions
2-Fluoro-2-(4-fluorophenyl)propan-1-amine represents a theoretically intriguing molecule at the intersection of fluorination chemistry and psychoactive drug design. While this guide provides a comprehensive overview based on extrapolation from related compounds, experimental validation is essential. Future research should focus on the successful synthesis and rigorous analytical characterization of this compound. Subsequently, in vitro and in vivo studies are needed to elucidate its precise pharmacological mechanism, metabolic fate, and potential therapeutic applications. The insights gained from such studies will not only shed light on this specific molecule but also contribute to a broader understanding of how strategic fluorination can be used to fine-tune the properties of psychoactive compounds for research and therapeutic purposes.
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